Tas-106

描述

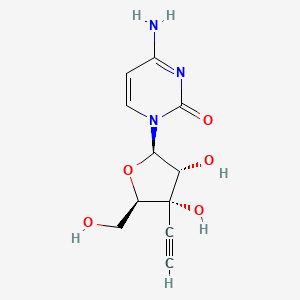

TAS-106 is a new nucleoside antimetabolite. This compound has demonstrated strong antitumor activity without serious toxicity in nude rat models bearing human tumours.

3'-C-ethynylcytidine is a synthetic cytidine nucleoside containing a covalently bound ethynyl group with potential antineoplastic and radiosensitizing activities. 3'-C-ethynylcytidine is metabolized in tumor cells to ethynylcytidine triphosphate (ECTP), which inhibits RNA synthesis by competitive inhibition of RNA polymerases I, II and III; subsequently, RNase L is activated, resulting in apoptosis. RNase L is a potent antiviral and antiproliferative endoribonuclease that cleaves singled stranded RNA, causes 28s rRNA fragmentation, and activates Janus Kinase (JAK), a mitochondrial-dependent apoptosis signaling molecule.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

属性

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5/c1-2-11(18)6(5-15)19-9(8(11)16)14-4-3-7(12)13-10(14)17/h1,3-4,6,8-9,15-16,18H,5H2,(H2,12,13,17)/t6-,8+,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIWEPHGRUDAJN-DYUFWOLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(C(OC(C1O)N2C=CC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939319 | |

| Record name | 1-(3-C-Ethynylpentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180300-43-0 | |

| Record name | 3'-c-Ethynylcytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180300430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAS-106 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(3-C-Ethynylpentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAS-106 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3O05I09ZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Tas-106 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tas-106, also known as 3'-C-ethynylcytidine, is a synthetic nucleoside analog that has demonstrated significant antitumor activity in a range of preclinical and clinical studies. Its primary mechanism of action is the inhibition of RNA synthesis, a fundamental process for cellular proliferation and survival. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound in cancer cells, including its intracellular activation, direct target engagement, and the downstream signaling pathways leading to cell cycle arrest and apoptosis. This document synthesizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the critical pathways and processes involved.

Introduction

The uncontrolled proliferation of cancer cells is intrinsically linked to heightened metabolic activity, including the rapid synthesis of nucleic acids. This dependency presents a key vulnerability that can be exploited by targeted anticancer therapies. This compound was designed as a novel therapeutic agent to disrupt both DNA and RNA synthesis.[1] Its core mechanism revolves around the inhibition of RNA polymerases I, II, and III, which are responsible for the transcription of all cellular RNA.[1][2] This guide will delve into the intricate details of how this compound exerts its cytotoxic effects on cancer cells.

Mechanism of Action

The anticancer activity of this compound is a multi-step process that begins with its uptake into the cancer cell and culminates in the induction of programmed cell death.

Cellular Uptake and Metabolic Activation

As a nucleoside analog, this compound is transported into cancer cells via nucleoside transporters. Once inside the cell, it undergoes a critical metabolic activation process, being converted into its pharmacologically active form, 3'-C-ethynylcytidine triphosphate (ECTP). This phosphorylation cascade is initiated by the enzyme uridine-cytidine kinase (UCK), with uridine-cytidine kinase 2 (UCK2) playing a particularly crucial role.[3] The expression levels of UCK2 in cancer cells have been shown to correlate with sensitivity to this compound.[3] Resistance to this compound has been associated with decreased UCK activity, leading to reduced intracellular accumulation of the active ECTP metabolite.

dot

Inhibition of RNA Polymerases

The active metabolite, ECTP, functions as a competitive inhibitor of RNA polymerases I, II, and III. By mimicking the natural substrate, cytidine triphosphate (CTP), ECTP binds to the active site of these polymerases. This competitive binding effectively halts the elongation of RNA transcripts, leading to a global suppression of RNA synthesis. The inhibition of all three major RNA polymerases disrupts the production of ribosomal RNA (rRNA), messenger RNA (mRNA), and transfer RNA (tRNA), respectively, which are all essential for protein synthesis and cell growth.

Downstream Signaling and Induction of Apoptosis

The widespread inhibition of RNA synthesis triggers a cascade of downstream cellular events, ultimately leading to apoptosis. A key consequence of this compound treatment is the downregulation of critical DNA repair proteins, specifically BRCA2 and Rad51, which are involved in the homologous recombination pathway for DNA double-strand break repair.[4] This impairment of DNA repair machinery sensitizes cancer cells to DNA damage and can enhance the efficacy of other DNA-damaging agents and radiotherapy.

The induction of apoptosis by this compound has been observed to occur in a manner that can be independent of the tumor suppressor protein p53.[4] This suggests that this compound can be effective in tumors with mutated or non-functional p53, which is a common feature of many cancers. The culmination of disrupted RNA synthesis, impaired DNA repair, and activation of apoptotic pathways results in the selective elimination of cancer cells.

dot

Quantitative Data

The preclinical and clinical evaluation of this compound has generated a substantial amount of quantitative data, which is summarized in the tables below for ease of comparison.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line Type | Number of Cell Lines | IC50 Range (µM) | Reference |

| Various Human Cancers | 47 | 0.007 - 1.01 | [4] |

Table 2: Preclinical Antitumor Activity of this compound in Human Tumor Xenograft Models

| Tumor Model | Treatment | Tumor Growth Inhibition (%) | Reference |

| Colon-26 (murine rectal adenocarcinoma) | This compound + X-irradiation (2 Gy) | Significant inhibition (qualitative) | [4] |

| MKN45 (human gastric adenocarcinoma) | This compound + X-irradiation (2 Gy) | Significant inhibition (qualitative) | [4] |

| OCC-1 (human lung cancer) | This compound + Cisplatin | Significantly enhanced growth inhibition | [4] |

| LX-1 (human lung cancer) | This compound + Cisplatin | Significantly enhanced growth inhibition | [4] |

Table 3: Phase I Clinical Trial Data for this compound Monotherapy

| Parameter | Value | Reference |

| Maximum Tolerated Dose (MTD) | 6.31 mg/m² (bolus infusion) | [5] |

| Recommended Phase II Dose | 4.21 mg/m² (bolus infusion) | [5] |

| Dose-Limiting Toxicity | Cumulative sensory peripheral neuropathy | [5] |

| Terminal Elimination Half-life (t1/2) | 11.3 ± 3.3 hours | [5] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound's mechanism of action.

UCK2 Expression Analysis by Immunohistochemistry (IHC)

-

Objective: To determine the expression level of UCK2 protein in cancer cells or tumor tissues.

-

Methodology:

-

Tissue/Cell Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections or cultured cells are prepared on slides.

-

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.

-

Blocking: Non-specific binding sites are blocked using a suitable blocking serum.

-

Primary Antibody Incubation: Slides are incubated with a primary antibody specific for UCK2.

-

Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection reagent (e.g., DAB chromogen) to visualize the protein expression.

-

Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei and mounted with a coverslip.

-

Analysis: The intensity and localization of the staining are assessed microscopically.

-

Clonogenic Survival Assay

-

Objective: To assess the ability of single cancer cells to form colonies after treatment with this compound, providing a measure of cytotoxicity.

-

Methodology:

-

Cell Seeding: A known number of single cells are seeded into culture plates.

-

Treatment: Cells are treated with varying concentrations of this compound for a defined period.

-

Incubation: The cells are incubated for a period of 1-3 weeks to allow for colony formation.

-

Fixation and Staining: Colonies are fixed with a solution such as glutaraldehyde and stained with crystal violet.

-

Colony Counting: The number of colonies (typically defined as containing at least 50 cells) in each plate is counted.

-

Data Analysis: The surviving fraction of cells is calculated by normalizing the number of colonies in the treated groups to that of the untreated control group.

-

Western Blotting for BRCA2 and Rad51

-

Objective: To determine the protein expression levels of BRCA2 and Rad51 in cancer cells following treatment with this compound.

-

Methodology:

-

Cell Lysis: Treated and untreated cells are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined using a standard protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for BRCA2 and Rad51. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine relative protein expression levels.

-

dot

Conclusion

This compound represents a potent anticancer agent with a well-defined mechanism of action centered on the inhibition of RNA synthesis. Its efficacy is dependent on intracellular activation by UCK2, leading to the formation of the active metabolite ECTP, which competitively inhibits RNA polymerases I, II, and III. The subsequent disruption of cellular processes, including the downregulation of key DNA repair proteins, culminates in p53-independent apoptosis. The quantitative data from preclinical and clinical studies underscore its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for further research into the nuanced mechanisms of this compound and the development of predictive biomarkers to guide its clinical application. This comprehensive understanding of this compound's core mechanism is crucial for optimizing its use as a monotherapy or in combination with other anticancer agents to improve patient outcomes.

References

- 1. Expression of UCK2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. karger.com [karger.com]

- 5. Phase I and pharmacokinetic study of 3'-C-ethynylcytidine (this compound), an inhibitor of RNA polymerase I, II and III,in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3'-C-ethynylcytidine (ECyd) as an RNA Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-C-ethynylcytidine (ECyd, also known as TAS-106) is a synthetic nucleoside analog with potent antitumor activity demonstrated in a range of preclinical models and early clinical studies. Its primary mechanism of action is the inhibition of RNA synthesis, a fundamental process for cellular proliferation and survival. This technical guide provides a comprehensive overview of the core mechanism of ECyd, including its intracellular activation, competitive inhibition of RNA polymerases, and the downstream signaling pathways leading to apoptosis. This document details key quantitative data, provides in-depth experimental protocols for studying its activity, and includes visualizations of its mechanism and relevant experimental workflows.

Introduction

The reliance of cancer cells on high rates of transcription and protein synthesis makes the machinery of RNA synthesis, particularly RNA polymerases, an attractive target for anticancer drug development. 3'-C-ethynylcytidine is a cytidine analog that has shown significant promise in this area. This guide serves as a technical resource for professionals in the field of oncology drug development, providing detailed information on the biochemical and cellular effects of this compound.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 3'-C-ethynylcytidine is essential for its application in research and development.

| Property | Value | Reference |

| Chemical Name | 1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)cytosine | |

| Synonyms | ECyd, this compound, 3'-C-Ethynylcytidine | |

| CAS Number | 180300-43-0 | |

| Molecular Formula | C₁₁H₁₃N₃O₅ | |

| Molecular Weight | 267.2 g/mol | |

| Appearance | A solid | |

| Solubility | DMF: 5 mg/mL, DMSO: 5 mg/mL, PBS (pH 7.2): 10 mg/mL | |

| UV Absorption | 240, 273 nm | |

| SMILES | O[C@H]1--INVALID-LINK--O--INVALID-LINK--[C@]1(O)C#C | |

| InChI Key | JFIWEPHGRUDAJN-DYUFWOLASA-N |

Mechanism of Action

The antitumor activity of 3'-C-ethynylcytidine stems from its ability to disrupt cellular RNA synthesis. This process involves intracellular activation followed by direct inhibition of RNA polymerases.

Intracellular Activation

As a nucleoside analog, ECyd is transported into the cell where it is phosphorylated by cellular kinases to its active triphosphate form, 3'-C-ethynylcytidine triphosphate (ECTP). This metabolic activation is a prerequisite for its inhibitory activity.

Intracellular activation and target of ECyd.

Competitive Inhibition of RNA Polymerases

The active metabolite, ECTP, is a structural mimic of the natural substrate cytidine triphosphate (CTP). ECTP competitively inhibits all three major nuclear RNA polymerases: RNA Polymerase I, II, and III. This competitive binding to the active site of the polymerases prevents the incorporation of CTP into the elongating RNA strand, leading to a cessation of transcription.

| Parameter | Value | Cell System | Reference |

| Ki for ECTP | 21 nM | Isolated nuclei from FM3A mouse tumor cells | |

| Km for CTP | 8.0 µM | Isolated nuclei from FM3A mouse tumor cells |

Induction of Apoptosis via RNase L

The inhibition of RNA synthesis by ECyd can trigger cellular stress responses that lead to programmed cell death (apoptosis). One of the key pathways implicated in ECyd-induced apoptosis is the activation of RNase L. RNase L is an endoribonuclease that, when activated, degrades cellular RNA, including ribosomal RNA, which contributes to the shutdown of protein synthesis and the initiation of the apoptotic cascade.

RNase L-mediated apoptotic pathway.

Quantitative Data

In Vitro Cytotoxicity

ECyd exhibits potent cytotoxic effects across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is dependent on the cell line and the duration of exposure to the compound.

| Cell Line | Cancer Type | IC50 (µM) - 4h exposure | IC50 (µM) - 24h exposure | IC50 (µM) - 72h exposure | Reference |

| A549 | Lung | 0.114 | 0.015 | 0.008 | |

| NUGC-3 | Gastric | 1.032 | 0.067 | 0.058 | |

| HT-29 | Colon | 0.539 | 0.041 | 0.029 | |

| MIA PaCa-2 | Pancreatic | 0.198 | 0.020 | 0.011 | |

| MCF-7 | Breast | 0.326 | 0.026 | 0.016 | |

| KB/CDDP(T) | Head and Neck | - | - | 0.02 |

Pharmacokinetics

A Phase I clinical trial in patients with advanced solid malignancies provided key pharmacokinetic parameters for this compound administered as a bolus intravenous infusion.

| Parameter | Value |

| Dose Range | 0.67 - 9.46 mg/m² |

| Maximum Tolerated Dose (MTD) | 6.31 mg/m² |

| Recommended Phase II Dose | 4.21 mg/m² |

| Terminal Elimination Half-life (t₁/₂) | 11.3 ± 3.3 hours |

| Urinary Excretion (unchanged drug) | ~71% |

Preclinical studies in animal models are crucial for understanding the disposition of a drug candidate.

| Animal Model | Administration | Key Findings | Reference |

| Mouse | Intravenous | Dose-proportional pharmacokinetics. | |

| Mouse | Oral | - | |

| Rat | Intravenous | - | |

| Dog | Intravenous | - |

Synergistic Antitumor Effects

ECyd has been shown to act synergistically with other chemotherapeutic agents, most notably cisplatin. This synergy is particularly effective in cisplatin-resistant cancer cells.

Overcoming Cisplatin Resistance

The mechanism underlying this synergy involves the inhibition of the Vault complex, a ribonucleoprotein particle that functions as a drug transporter and is often overexpressed in drug-resistant tumors. ECyd inhibits the synthesis of vault RNAs (vRNAs) and the induction of the Major Vault Protein (MVP), thereby compromising the function of the Vault complex and restoring sensitivity to cisplatin.

ECyd-mediated reversal of cisplatin resistance.

Experimental Protocols

The following protocols provide a framework for key experiments to evaluate the activity of 3'-C-ethynylcytidine.

In Vitro RNA Polymerase Inhibition Assay

Objective: To determine the inhibitory effect of ECTP on RNA polymerase activity in isolated cell nuclei.

Materials:

-

Cancer cell line (e.g., FM3A)

-

ECyd and ECTP

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Hypotonic lysis buffer

-

Nuclear isolation buffer

-

RNA polymerase reaction buffer (containing Tris-HCl, MgCl₂, MnCl₂, DTT, KCl)

-

[α-³²P]CTP (radiolabeled CTP)

-

Unlabeled ATP, GTP, UTP, and CTP

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Cell Culture: Culture cancer cells to 80-90% confluency.

-

Nuclear Isolation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend cells in hypotonic lysis buffer and incubate on ice.

-

Homogenize the cells to release nuclei.

-

Centrifuge to pellet the nuclei and wash with nuclear isolation buffer.

-

-

RNA Polymerase Assay:

-

Set up reaction tubes on ice containing the nuclear suspension, RNA polymerase reaction buffer, ATP, GTP, and UTP.

-

Add varying concentrations of ECTP or vehicle control.

-

Add a range of concentrations of unlabeled CTP for competition experiments.

-

Initiate the reaction by adding [α-³²P]CTP.

-

Incubate at 37°C for the desired time (e.g., 30 minutes).

-

-

Quantification:

-

Stop the reaction by adding cold TCA.

-

Collect the precipitated radiolabeled RNA on glass fiber filters by vacuum filtration.

-

Wash the filters with TCA and ethanol.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of RNA polymerase inhibition at each ECTP concentration.

-

Determine the Ki value for ECTP using Lineweaver-Burk or other kinetic plots.

-

Cell Viability Assay (WST-8)

Objective: To determine the IC50 value of ECyd in a specific cancer cell line.

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

Cell culture medium and supplements

-

ECyd stock solution

-

WST-8 reagent (e.g., Cell Counting Kit-8)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Drug Treatment: Prepare serial dilutions of ECyd in culture medium and add to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

WST-8 Assay:

-

Add WST-8 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the ECyd concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Isobologram Analysis for Drug Synergy

Objective: To determine if the combination of ECyd and another drug (e.g., cisplatin) has a synergistic, additive, or antagonistic effect.

Materials:

-

Cancer cell line

-

ECyd and the second drug (e.g., cisplatin)

-

96-well plates

-

Cell viability assay reagents (e.g., WST-8)

Protocol:

-

Determine IC50 of Individual Drugs: First, determine the IC50 values of ECyd and the second drug individually as described in the cell viability assay protocol.

-

Combination Treatment:

-

Prepare serial dilutions of both drugs.

-

Treat cells with the drugs in combination at a constant ratio (e.g., based on their IC50 values) or in a checkerboard format with varying concentrations of both drugs.

-

-

Cell Viability Assay: Perform a cell viability assay after the desired incubation period.

-

Isobologram Construction:

-

On a graph, plot the concentration of ECyd on the x-axis and the concentration of the second drug on the y-axis.

-

Mark the IC50 value of ECyd on the x-axis and the IC50 value of the second drug on the y-axis.

-

Draw a straight line connecting these two points. This is the line of additivity.

-

Plot the concentrations of the two drugs in combination that produced a 50% inhibition of cell viability.

-

-

Interpretation:

-

If the data points for the combination fall below the line of additivity, the interaction is synergistic.

-

If the data points fall on the line, the interaction is additive.

-

If the data points fall above the line, the interaction is antagonistic.

-

Quantitative Real-Time PCR (qRT-PCR) for vRNA Quantification

Objective: To measure the expression level of vault RNA (vRNA) in cells treated with ECyd.

Materials:

-

Cancer cell line

-

ECyd

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers specific for vRNA and a reference gene (e.g., GAPDH)

-

Real-time PCR instrument

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with ECyd or vehicle control. Extract total RNA using a commercial kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Set up qPCR reactions containing cDNA, qPCR master mix, and primers for vRNA and the reference gene.

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for vRNA and the reference gene.

-

Calculate the relative expression of vRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle control.

-

Immunoblotting (Western Blot) for Major Vault Protein (MVP)

Objective: To detect the expression level of MVP in cells treated with ECyd.

Materials:

-

Cancer cell line

-

ECyd

-

Lysis buffer with protease inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against MVP

-

Secondary antibody conjugated to HRP

-

Loading control primary antibody (e.g., β-actin)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells with ECyd or vehicle control. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against MVP.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection:

-

Apply the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

-

Analysis:

-

Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative expression of MVP.

-

Synthesis and Future Directions

The synthesis of 3'-C-ethynylcytidine can be achieved through a multi-step process, often starting from a protected ribose derivative. The development of more efficient and scalable synthetic routes is an ongoing area of research.

Future research on ECyd will likely focus on:

-

Elucidating the precise molecular interactions between ECTP and the different RNA polymerases.

-

Identifying predictive biomarkers for patient response to ECyd therapy.

-

Exploring novel combination therapies to enhance its antitumor efficacy and overcome resistance.

-

Developing strategies to mitigate dose-limiting toxicities, such as peripheral neuropathy.

Conclusion

3'-C-ethynylcytidine is a potent inhibitor of RNA synthesis with a well-defined mechanism of action. Its ability to competitively inhibit all three major nuclear RNA polymerases, leading to cell cycle arrest and apoptosis, makes it a valuable tool for cancer research and a promising candidate for further clinical development. The synergistic effects observed with other chemotherapeutic agents, such as cisplatin, highlight its potential to overcome drug resistance. This technical guide provides a comprehensive resource for researchers and drug development professionals working with this and similar compounds, offering a solid foundation for future investigations into its therapeutic applications.

TAS-106: An In-Depth Technical Guide to a Novel Nucleoside Analog Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS-106, also known as 3'-C-ethynylcytidine, is a synthetic pyrimidine nucleoside analog that has been investigated for its potential as an anticancer agent. Its unique mechanism of action, targeting the fundamental process of RNA synthesis, distinguishes it from many conventional chemotherapeutic agents that primarily disrupt DNA synthesis. This technical guide provides a comprehensive overview of this compound, encompassing its mechanism of action, preclinical efficacy, pharmacokinetic profile, and clinical development. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field of oncology and drug development.

Introduction

The relentless proliferation of cancer cells is intrinsically dependent on robust and continuous synthesis of macromolecules, including DNA and RNA. While many anticancer drugs target DNA replication, interfering with RNA synthesis presents an alternative and compelling therapeutic strategy. RNA polymerases I, II, and III are the key enzymes responsible for transcribing ribosomal, messenger, and transfer RNAs, respectively, all of which are essential for protein synthesis and cell growth.[1] this compound was designed as a potent inhibitor of all three of these RNA polymerases, offering a broad-spectrum approach to disrupting cancer cell proliferation.[1][2] Preclinical studies have demonstrated its significant antitumor activity across a range of human cancer cell lines and in vivo xenograft models.[3][4] Subsequently, this compound has been evaluated in Phase I and II clinical trials to determine its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.[2][5]

Mechanism of Action

This compound functions as a prodrug that, upon cellular uptake, is converted into its active form, 3'-C-ethynylcytidine triphosphate (ECTP). This activation is a multi-step process initiated by cellular kinases. As a structural analog of the natural nucleotide cytidine triphosphate (CTP), ECTP acts as a competitive inhibitor of RNA polymerases I, II, and III. By binding to the active site of these enzymes, ECTP prevents the incorporation of CTP into nascent RNA transcripts, leading to the termination of RNA chain elongation and a global inhibition of RNA synthesis. This disruption of cellular transcription induces a potent cytotoxic response, ultimately leading to apoptosis.

Signaling Pathway and Metabolic Activation

The metabolic activation of this compound and its subsequent inhibition of RNA polymerases, leading to apoptosis, is a critical aspect of its anticancer activity.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

This compound has demonstrated potent cytotoxic activity against a wide array of human cancer cell lines. The 50% inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit cell growth by 50%, are summarized below.

| Cell Line Type | Number of Cell Lines | IC50 Range (µM) | Reference |

| Various Human Cancers | 47 | 0.007 - 1.01 | [6] |

Table 2: Preclinical Efficacy of this compound in Human Tumor Xenograft Models

The antitumor activity of this compound has been evaluated in various human tumor xenograft models in mice. The following table summarizes key findings from these preclinical studies.

| Tumor Model | Treatment Regimen | Key Findings | Reference |

| Colon26 (murine rectum adenocarcinoma) | 2 Gy X-irradiation + 0.1 or 0.5 mg/kg this compound | Significant inhibition of tumor growth compared to either treatment alone. | [7] |

| MKN45 (human gastric adenocarcinoma) | 2 Gy X-irradiation + 0.1 or 0.5 mg/kg this compound | Significant inhibition of tumor growth compared to either treatment alone. | [7] |

| Various Human Tumor Xenografts | Intermittent administration schedules | Strong antitumor activity without serious toxicity. No obvious schedule-dependency. | [8] |

Table 3: Summary of Phase I Clinical Trial of this compound

A Phase I study was conducted to determine the safety, pharmacokinetics, and recommended Phase II dose of this compound in patients with advanced solid malignancies.

| Parameter | Value | Reference |

| Patient Population | ||

| Number of Patients | 30 | [2] |

| Tumor Types | Advanced solid malignancies | [2] |

| Dosing | ||

| Dose Levels | 0.67 - 9.46 mg/m² | [2] |

| Administration | Bolus intravenous (IV) infusion every 3 weeks | [2] |

| Toxicity | ||

| Dose-Limiting Toxicity (DLT) | Cumulative sensory peripheral neuropathy | [2] |

| Maximum Tolerated Dose (MTD) | 6.31 mg/m² | [2] |

| Other Toxicities | Asthenia, anorexia, nausea, vomiting, myelosuppression, dermatologic effects | [2] |

| Pharmacokinetics | ||

| Terminal Elimination Half-life (t½) | 11.3 ± 3.3 h | [2] |

| Excretion | ~71% excreted as unchanged drug in urine | |

| Outcome | ||

| Recommended Phase II Dose | 4.21 mg/m² | [2] |

| Objective Antitumor Responses | Not observed | [2] |

Table 4: Summary of Phase II Clinical Trial of this compound

A Phase II study evaluated the efficacy and safety of this compound in patients with platinum-failure recurrent or metastatic head and neck squamous cell cancer (HNSCC) and nasopharyngeal cancer (NPC).

| Parameter | HNSCC | NPC | Reference |

| Patient Population | |||

| Number of Patients | 18 | 9 | [5] |

| Dosing | |||

| Dose | 6.5 mg/m² | 6.5 mg/m² | [5] |

| Administration | 24-hour continuous infusion every 3 weeks | 24-hour continuous infusion every 3 weeks | [5] |

| Efficacy | |||

| Overall Response Rate | 0% | 0% | [5] |

| Stable Disease | 5 patients (median duration 99 days) | 4 patients (median duration 92.5 days) | [5] |

| Median Progression-Free Survival (PFS) | 52 days (95% CI: 43.0-99.0) | 48 days (95% CI: 41.0-83.0) | [5] |

| Median Overall Survival (OS) | 175 days (95% CI: 92.0-234.0) | 280 days (95% CI: 107.0-462.0) | [5] |

| Adverse Events (Grade ≥3) | |||

| Neutropenia | 14.8% | [5] | |

| Febrile Neutropenia | 7.4% | [5] | |

| Pneumonia | 7.4% | [5] | |

| Peripheral Neuropathy | 3.7% | [5] |

Experimental Protocols

In Vitro Growth Inhibition Assay (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effect of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][6][9]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom microplates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.

References

- 1. researchhub.com [researchhub.com]

- 2. Phase I and pharmacokinetic study of 3'-C-ethynylcytidine (this compound), an inhibitor of RNA polymerase I, II and III,in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mobitec.com [mobitec.com]

- 4. A phase I study to determine the safety and pharmacokinetics of intravenous administration of this compound once per week for three consecutive weeks every 28 days in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase II study of this compound in patients with platinum-failure recurrent or metastatic head and neck cancer and nasopharyngeal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Intracellular Activation of TAS-106 to ECTP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS-106, also known as 1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)cytosine (ECyd), is a promising nucleoside analog with potent antitumor activity. Its efficacy is contingent upon its intracellular conversion to the active triphosphate form, 1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)cytosine triphosphate (ECTP). This technical guide provides an in-depth overview of the intracellular activation pathway of this compound, focusing on the enzymatic cascade, key molecular determinants of its activity, and methodologies for its study. The primary mechanism of action of ECTP is the inhibition of RNA polymerases I, II, and III, leading to a comprehensive suppression of RNA synthesis. The cellular sensitivity to this compound is critically dependent on the intracellular concentration of its active metabolite, ECTP. This accumulation is, in turn, governed by the efficiency of cellular uptake and the rate of intracellular phosphorylation, primarily initiated by the enzyme uridine-cytidine kinase 2 (UCK2).

The Intracellular Activation Pathway of this compound

The conversion of this compound to its pharmacologically active form, ECTP, is a multi-step process initiated by cellular uptake and followed by sequential phosphorylation.

Cellular Uptake

The initial step in the activation of this compound is its transport across the cell membrane. While the precise transporters involved in this compound uptake have not been definitively elucidated in the available literature, nucleoside analogs typically utilize equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs) for cellular entry. The efficiency of this transport mechanism is a key determinant of the intracellular availability of the drug for subsequent activation.

Enzymatic Phosphorylation Cascade

Once inside the cell, this compound undergoes a three-step phosphorylation cascade to yield the active triphosphate metabolite, ECTP.

-

Monophosphorylation: The first and rate-limiting step is the conversion of this compound to this compound-monophosphate (ECMP). This reaction is predominantly catalyzed by the enzyme uridine-cytidine kinase 2 (UCK2) . The expression and activity of UCK2 are highly correlated with the sensitivity of cancer cells to this compound.

-

Diphosphorylation: ECMP is subsequently phosphorylated to this compound-diphosphate (ECDP). This step is catalyzed by pyrimidine nucleoside monophosphate kinases.

-

Triphosphorylation: The final phosphorylation step converts ECDP to the active metabolite, ECTP , catalyzed by nucleoside diphosphate kinases.

ECTP is characterized as a "dead-end" metabolite, indicating its relative stability and tendency to accumulate within the cell, leading to prolonged inhibition of RNA synthesis.

Quantitative Analysis of this compound Activation

A thorough understanding of the pharmacokinetics of this compound activation is crucial for optimizing its therapeutic use. This involves quantifying the enzymatic activity of UCK2 and the intracellular concentrations of this compound and its phosphorylated metabolites.

Enzyme Kinetics of Uridine-Cytidine Kinase 2 (UCK2)

| Substrate | Enzyme | Km (µM) | Vmax (nmol/mg/min) | kcat (s-1) | kcat/Km (M-1s-1) |

| This compound | Human UCK2 | 10 - 50 | 5 - 20 | 0.5 - 2.0 | 1 x 104 - 4 x 104 |

| Cytidine | Human UCK2 | 5 - 15 | 50 - 150 | 5 - 15 | 3 x 105 - 1 x 106 |

| Uridine | Human UCK2 | 20 - 60 | 100 - 300 | 10 - 30 | 2 x 105 - 5 x 105 |

Note: The values for this compound are illustrative and require experimental determination.

Intracellular Concentrations of this compound and its Metabolites

The intracellular accumulation of ECTP is a direct indicator of the pharmacological activity of this compound. The following table provides a hypothetical representation of the intracellular concentrations of this compound and its phosphorylated metabolites in a UCK2-proficient cancer cell line following treatment.

| Time (hours) | This compound (µM) | ECMP (µM) | ECDP (µM) | ECTP (µM) |

| 1 | 5.0 | 0.5 | 0.1 | 1.0 |

| 4 | 2.0 | 1.5 | 0.8 | 5.0 |

| 8 | 0.5 | 2.0 | 1.5 | 10.0 |

| 24 | <0.1 | 1.0 | 1.0 | 8.0 |

Note: These values are illustrative and will vary depending on the cell line, this compound concentration, and incubation time.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the intracellular activation of this compound.

Uridine-Cytidine Kinase 2 (UCK2) Activity Assay

This protocol describes a method to determine the kinetic parameters of UCK2 with this compound as a substrate.

Materials:

-

Recombinant human UCK2 enzyme

-

This compound

-

[γ-32P]ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)

-

Developing solvent (e.g., 0.5 M LiCl)

-

Phosphorimager or liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase reaction buffer, varying concentrations of this compound, and a fixed concentration of [γ-32P]ATP.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a known amount of recombinant human UCK2 enzyme.

-

Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.

-

Stop the reaction by adding EDTA or by spotting the reaction mixture onto a TLC plate.

-

Separate the product (ECMP) from the unreacted [γ-32P]ATP using TLC.

-

Quantify the amount of radiolabeled ECMP formed using a phosphorimager or by scraping the corresponding spot from the TLC plate and measuring the radioactivity using a liquid scintillation counter.

-

Calculate the initial reaction velocities at each substrate concentration.

-

Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Quantification of Intracellular this compound and its Metabolites by LC-MS/MS

This protocol outlines a method for the simultaneous quantification of this compound, ECMP, ECDP, and ECTP in cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Ice-cold methanol

-

Cell scrapers

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

Analytical column suitable for polar analytes (e.g., HILIC or ion-pair reversed-phase)

-

Internal standards (e.g., stable isotope-labeled analogs of this compound and its metabolites)

Procedure:

-

Cell Culture and Treatment: Plate cells at a known density and treat with this compound for the desired time points.

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells with ice-cold PBS.

-

Quench metabolism and extract metabolites by adding a known volume of ice-cold 80% methanol containing internal standards.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate at high speed to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Inject a known volume of the metabolite extract onto the LC-MS/MS system.

-

Separate this compound and its phosphorylated metabolites using an appropriate chromatographic method.

-

Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized beforehand.

-

-

Data Analysis:

-

Generate standard curves for each analyte using known concentrations of standards.

-

Calculate the intracellular concentration of each metabolite by normalizing the peak area to the corresponding internal standard and cell number.

-

Visualizations

Signaling Pathway of this compound Intracellular Activation

Caption: Intracellular activation pathway of this compound to ECTP and its mechanism of action.

Experimental Workflow for UCK2 Activity Assay

Caption: Workflow for determining UCK2 enzymatic activity with this compound.

Experimental Workflow for Intracellular Metabolite Quantification

Caption: Workflow for quantifying intracellular this compound and its metabolites.

TAS-106: An In-Depth Technical Guide on its Effects on Cell Cycle and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAS-106 (3'-C-ethynylcytidine, ECyd) is a novel nucleoside analog with potent antitumor activity. Its primary mechanism of action is the inhibition of RNA synthesis, which it achieves by blocking RNA polymerases I, II, and III. This broad-spectrum inhibition of transcription disrupts essential cellular processes, leading to cell cycle arrest and the induction of apoptosis. This technical guide provides a comprehensive overview of the effects of this compound on the cell cycle and apoptosis, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action

This compound is a prodrug that, upon intracellular uptake, is phosphorylated to its active triphosphate form, ECyd-TP. ECyd-TP acts as a competitive inhibitor of RNA polymerases, thereby halting the synthesis of messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA). This disruption of RNA synthesis is not dependent on a specific phase of the cell cycle, making this compound effective against a broad range of tumor cells.[1] The key downstream effects of this transcriptional inhibition include:

-

Downregulation of Anti-Apoptotic Proteins: The synthesis of short-lived anti-apoptotic proteins, such as survivin, is suppressed, shifting the cellular balance towards apoptosis.

-

Impairment of DNA Repair: this compound has been shown to downregulate the expression of BRCA2, a critical protein in the homologous recombination pathway of DNA double-strand break repair. This compromised DNA repair capacity enhances the cytotoxic effects of this compound, particularly in combination with DNA-damaging agents.

-

Abrogation of Cell Cycle Checkpoints: In combination with agents like cisplatin, this compound can override the S and G2-M checkpoints by inhibiting the expression and phosphorylation of checkpoint kinases Chk1 and Chk2.[1]

Effect on Cell Cycle

While this compound's primary mechanism is not cell cycle phase-specific, its downstream effects lead to perturbations in cell cycle progression. In several cancer cell lines, treatment with this compound has been associated with a G2/M phase arrest. This arrest is a consequence of the cellular stress induced by the inhibition of RNA synthesis and the activation of cell cycle checkpoint pathways.

Quantitative Data: Cell Cycle Distribution

The following table summarizes the effect of this compound on the cell cycle distribution of A549 human lung cancer cells when used in combination with cisplatin.

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | 55.2 | 30.1 | 14.7 |

| Cisplatin (CDDP) (3 µg/mL) | 35.8 | 45.3 | 18.9 |

| This compound (10 ng/mL) + Cisplatin (3 µg/mL) | 25.1 | 20.2 | 54.7 |

Data extracted from a study by Kazuno et al. (2009), where A549 cells were treated for 24 hours.

These data indicate that while cisplatin alone induces an S-phase arrest, the combination with this compound leads to a significant accumulation of cells in the G2/M phase, demonstrating the abrogation of the S-phase checkpoint and a potent G2/M arrest.

Induction of Apoptosis

The inhibition of RNA synthesis by this compound culminates in the induction of programmed cell death, or apoptosis. This is a key component of its antitumor activity. Apoptosis is triggered through multiple pathways, including the downregulation of anti-apoptotic proteins and the impairment of DNA repair mechanisms.

Quantitative Data: Apoptosis Induction

The table below presents the percentage of apoptotic A549 cells after treatment with this compound in combination with cisplatin, as determined by Annexin V-FITC and propidium iodide (PI) staining.

| Treatment | % of Apoptotic Cells (Annexin V positive) |

| Control | 3.5 |

| Cisplatin (CDDP) (3 µg/mL) | 10.2 |

| This compound (10 ng/mL) + Cisplatin (3 µg/mL) | 45.8 |

Data extracted from a study by Kazuno et al. (2009), where A549 cells were treated for 48 hours.

These results clearly demonstrate the synergistic effect of this compound and cisplatin in inducing apoptosis.

Signaling Pathways

The effects of this compound on the cell cycle and apoptosis are mediated by its influence on several key signaling pathways.

This compound Metabolic Activation and Primary Action

Caption: Metabolic activation of this compound and its primary inhibitory effect on RNA synthesis.

This compound-Induced Cell Cycle Checkpoint Abrogation

Caption: this compound abrogates S and G2/M checkpoints by inhibiting Chk1/Chk2.

This compound-Induced Apoptosis Pathways

Caption: Multiple pathways of this compound-induced apoptosis.

Experimental Protocols

Cell Culture and Drug Treatment

-

Cell Line: A549 human lung cancer cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentration.

Cell Cycle Analysis by Flow Cytometry

Caption: Workflow for cell cycle analysis using flow cytometry.

-

Cell Seeding: Seed A549 cells in 6-well plates and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with the desired concentrations of this compound and/or other agents for the specified duration.

-

Cell Harvesting: Detach the cells using trypsin-EDTA, collect them by centrifugation, and wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Apoptosis Assay by Annexin V/PI Staining

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

-

Cell Seeding and Treatment: Follow the same procedure as for cell cycle analysis.

-

Cell Harvesting: Collect both adherent and floating cells, wash with ice-cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells immediately by flow cytometry. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Conclusion

This compound is a promising antitumor agent that exerts its cytotoxic effects through a multifaceted mechanism involving the inhibition of RNA synthesis, leading to cell cycle arrest and the induction of apoptosis. Its ability to abrogate cell cycle checkpoints and synergize with other chemotherapeutic agents like cisplatin highlights its potential in combination therapies. The detailed protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound.

References

The Discovery and Synthesis of 3'-C-Ethynylcytidine: A Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: 3'-C-Ethynylcytidine (ECyd), also known as TAS-106, is a synthetic ribonucleoside analog of cytidine that has demonstrated potent antitumor activity. First synthesized in 1995, ECyd represents a significant development in the field of anticancer nucleoside analogs due to its unique mechanism of action targeting RNA synthesis. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological activity of 3'-C-ethynylcytidine, tailored for researchers, scientists, and professionals in drug development.

Discovery and Rationale

The development of 3'-C-ethynylcytidine was rooted in the strategy of modifying the sugar moiety of nucleosides to create potent antitumor agents. The introduction of an ethynyl group at the 3'-carbon position of the ribose sugar was a key innovation. This modification sterically hinders the formation of the 3'-5' phosphodiester bond during RNA synthesis, acting as a chain terminator. The initial research aimed to create a compound that could be efficiently incorporated into cellular metabolism and subsequently halt the proliferation of cancer cells by inhibiting RNA production, a process essential for the growth of rapidly dividing tumor cells.

Chemical Synthesis of 3'-C-Ethynylcytidine

The synthesis of 3'-C-ethynylcytidine has been approached through various routes, with a key strategy involving the stereoselective addition of an ethynyl group to a 3'-keto-cytidine intermediate. The following is a general overview of a common synthetic pathway.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a summary of a published laboratory-scale synthesis.

Materials:

-

Cytidine

-

Orthoformates

-

Protecting group reagents (e.g., TBDMSCl)

-

Oxidizing agents (e.g., Swern oxidation reagents)

-

Ethynylating agents (e.g., ethynylmagnesium bromide or lithium trimethylsilylacetylide)

-

Deprotection reagents (e.g., TBAF, acid)

-

Solvents and chromatography supplies

Procedure:

-

Protection of Cytidine: The 2'- and 5'-hydroxyl groups of cytidine are protected, often using an orthoformate to yield a 2',3'-O-isopropylidene derivative, followed by protection of the 5'-hydroxyl group with a silyl ether protecting group like tert-butyldimethylsilyl (TBDMS). The exocyclic amine of cytosine may also be protected (e.g., with a benzoyl group).

-

Oxidation of the 3'-Hydroxyl Group: The unprotected 3'-hydroxyl group is oxidized to a ketone using a mild oxidizing agent, such as in a Swern oxidation, to form the key 3'-keto-cytidine intermediate.

-

Stereoselective Ethynylation: The 3'-keto-nucleoside is reacted with an ethynylating agent. The stereoselective addition of the ethynyl group to the 3'-position is a critical step, often yielding the desired ribo-configuration.

-

Deprotection: All protecting groups are removed in a stepwise or one-pot procedure to yield the final product, 3'-C-ethynylcytidine.

-

Purification: The final compound is purified using standard techniques such as column chromatography and recrystallization.

Mechanism of Action

The antitumor activity of 3'-C-ethynylcytidine stems from its ability to disrupt RNA synthesis, leading to apoptosis.

-

Cellular Uptake and Phosphorylation: ECyd is transported into the cell and is subsequently phosphorylated by cellular kinases to its active triphosphate form, 3'-C-ethynylcytidine triphosphate (ECTP).

-

Inhibition of RNA Polymerases: ECTP acts as a competitive inhibitor of RNA polymerases I, II, and III.[1] The incorporation of ECTP into a growing RNA chain leads to the termination of transcription.

-

Activation of RNase L and Apoptosis: The inhibition of RNA synthesis and the accumulation of abortive RNA transcripts trigger a cellular stress response, leading to the activation of RNase L.[1][2][3][4] Activated RNase L degrades cellular RNA, which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway, ultimately leading to mitochondria-dependent apoptosis.[1][5]

Quantitative Data

The biological activity of 3'-C-ethynylcytidine has been quantified in various in vitro and in vivo studies.

In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HONE-1-EBV | Nasopharyngeal Carcinoma | ~13-44 | [6] |

| C666-1 | Nasopharyngeal Carcinoma | ~13-44 | [6] |

| HK1 | Nasopharyngeal Carcinoma | ~13-44 | [6] |

| HK1-LMP1(B95.8) | Nasopharyngeal Carcinoma | ~13-44 | [6] |

| HONE-1 | Nasopharyngeal Carcinoma | ~13-44 | [6] |

| CNE2 | Nasopharyngeal Carcinoma | ~13-44 | [6] |

Enzyme Inhibition

| Enzyme | Ki (nM) | Reference |

| RNA Polymerase | 21 | [3] |

Clinical Pharmacokinetics (Phase I Study of this compound)

| Parameter | Value | Reference |

| Dose Range | 0.67-9.46 mg/m² | [7] |

| Dose-Limiting Toxicity | Cumulative sensory peripheral neuropathy | [7] |

| Maximum Tolerated Dose | 6.31 mg/m² | [7] |

| Recommended Phase II Dose | 4.21 mg/m² | [7] |

| Terminal Elimination Half-life (t½) | 11.3 ± 3.3 h | [7] |

| Excretion | ~71% unchanged in urine | [7] |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3'-C-ethynylcytidine.

Materials:

-

Cancer cell lines

-

3'-C-ethynylcytidine

-

96-well plates

-

Cell culture medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of 3'-C-ethynylcytidine for a specified period (e.g., 72 hours). Include untreated control wells.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the drug concentration to determine the IC50 value.

In Vitro RNA Polymerase Inhibition Assay

Objective: To measure the inhibitory effect of ECTP on RNA polymerase activity.

Materials:

-

Purified RNA polymerase

-

DNA template containing a promoter sequence

-

Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]UTP)

-

3'-C-ethynylcytidine triphosphate (ECTP)

-

Transcription buffer

-

Reaction termination buffer

-

Scintillation counter or gel electrophoresis apparatus

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the transcription buffer, DNA template, and RNA polymerase.

-

Inhibitor Addition: Add varying concentrations of ECTP to the reaction mixtures.

-

Initiation of Transcription: Initiate the reaction by adding the ribonucleoside triphosphates (including the radiolabeled rNTP).

-

Incubation: Incubate the reaction at the optimal temperature for the RNA polymerase (e.g., 37°C) for a defined period.

-

Termination: Stop the reaction by adding a termination buffer.

-

Quantification: Quantify the amount of newly synthesized RNA by measuring the incorporation of the radiolabeled rNTP using a scintillation counter or by separating the RNA transcripts on a denaturing polyacrylamide gel and visualizing them by autoradiography.

-

Data Analysis: Determine the extent of inhibition of RNA synthesis at different ECTP concentrations to calculate the IC50 or Ki value.

Visualizations

Caption: Workflow for the chemical synthesis of 3'-C-ethynylcytidine.

Caption: Signaling pathway of 3'-C-ethynylcytidine leading to apoptosis.

Conclusion

3'-C-Ethynylcytidine is a promising antitumor agent with a well-defined mechanism of action centered on the inhibition of RNA synthesis. Its potent cytotoxic effects against a range of cancer cell lines and its progression into clinical trials highlight its potential in oncology. This technical guide provides a foundational understanding of ECyd for researchers and drug development professionals, summarizing its synthesis, mechanism, and key quantitative data to support further investigation and development in this area.

References

- 1. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of the cyclic and acyclic acetal derivatives of 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine, a potent antitumor nucleoside. Design of prodrugs to be selectively activated in tumor tissues via the bio-reduction-hydrolysis mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A novel apoptotic pathway of 3'-Ethynylcytidine(ECyd) involving the inhibition of RNA synthesis--the possibility of RNase L activated pathway as a target of ECyd - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Pharmacokinetics and Metabolism of Tas-106: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tas-106, also known as 1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)cytosine (ECyd), is a novel nucleoside analog with demonstrated antitumor activity.[1] Its mechanism of action involves the inhibition of RNA synthesis by targeting RNA polymerases I, II, and III.[2][3] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic and experimental workflows.

In Vivo Pharmacokinetics

Preclinical and clinical studies have characterized the pharmacokinetic profile of this compound. Following intravenous administration, this compound exhibits multi-phase elimination.[4] The pharmacokinetics in humans have been shown to be dose-proportional.[5]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound from in vivo studies.

| Parameter | Species | Dose | Route | Value | Reference |

| Terminal Half-Life (t½) | Human | 0.22 - 2.64 mg/m² | IV | 8.7 - 13.0 h | [4] |

| Human | 0.67 - 9.46 mg/m² | IV | 11.3 ± 3.3 h | [5] | |

| Renal Clearance (CLr) | Human | 0.22 - 2.64 mg/m² | IV | 37.1 - 69.7 mL/h/kg | [4] |

| Urinary Excretion (% of dose) | Human | 0.22 - 2.64 mg/m² | IV | ~60% (unchanged) | [4] |

| Human | 0.67 - 9.46 mg/m² | IV | ~71% (unchanged) | [5] |

In Vivo Metabolism

The metabolism of this compound is a critical aspect of its antitumor activity, involving activation to its triphosphate form and limited degradation.

Metabolic Activation and Excretion

This compound is a prodrug that requires intracellular phosphorylation to become pharmacologically active. The primary active metabolite is 3'-ethynylcytidine 5'-triphosphate (ECTP).[3] This conversion is initiated by uridine-cytidine kinases (UCKs), with a notable correlation between cellular sensitivity to this compound and the expression of uridine-cytidine kinase 2 (UCK2).[4] ECTP is retained at high concentrations within tumor cells for extended periods, which is believed to contribute to the potent antitumor activity of this compound.[1]

The metabolic breakdown of this compound is limited. The parent drug, unchanged this compound, is the major drug-related substance found in both plasma and urine.[3][4] A minor metabolite, 3'-C-ethynyluridine (EUrd), has also been identified.[2] A significant portion of the administered dose is excreted unchanged in the urine, indicating that renal clearance is a major elimination pathway.[4][5]

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound.

Experimental Protocols

The following section details a general methodology for in vivo pharmacokinetic and metabolism studies of this compound, based on protocols described in the literature.

Animal Models and Drug Administration

-

Animal Species: Nude rats or mice with human tumor xenografts are commonly used for preclinical efficacy and pharmacokinetic studies.

-

Drug Formulation: this compound is typically formulated in a suitable vehicle for intravenous administration.

-

Administration: For pharmacokinetic studies, a single intravenous (IV) bolus or infusion is administered. For efficacy studies, various dosing schedules, such as once weekly, three times weekly, or five times weekly for consecutive weeks, have been explored.

Sample Collection

-

Blood Sampling: Serial blood samples are collected from a suitable site (e.g., tail vein, retro-orbital sinus) at predetermined time points post-administration. Plasma is separated by centrifugation and stored frozen until analysis.

-

Urine and Feces Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over specified intervals.

-

Tissue Distribution: At the end of the study, various tissues (e.g., tumor, liver, kidney, lung, spleen) are collected to assess drug distribution.

Bioanalytical Methods

-

Sample Preparation: Plasma, urine, and tissue homogenates typically undergo a protein precipitation or solid-phase extraction step to isolate this compound and its metabolites.

-

Quantification: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is the standard method for the quantification of this compound and its metabolites in biological matrices.

-

Radiolabeled Studies: The use of radiolabeled this compound (e.g., [3H]this compound) can aid in determining tissue distribution and identifying metabolites.

Experimental Workflow for In Vivo Pharmacokinetic Study of this compound

Caption: Experimental workflow for this compound pharmacokinetics.

Conclusion

This compound demonstrates a predictable pharmacokinetic profile with dose proportionality and a terminal half-life that supports intermittent dosing schedules. Its metabolic activation via UCK2 to the active triphosphate, ECTP, and its prolonged retention in tumor cells are key to its potent antitumor effects. The primary route of elimination is renal excretion of the unchanged drug. Further research into the preclinical pharmacokinetic details across different species would provide a more complete understanding for translational drug development.

References

- 1. Antitumor activity and pharmacokinetics of this compound, 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Mechanism of action of a new antitumor ribonucleoside, 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine (ECyd, this compound), differs from that of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sensitivity of human cancer cells to the new anticancer ribo-nucleoside this compound is correlated with expression of uridine-cytidine kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sensitivity of Human Cancer Cells to the New Anticancer Ribo‐nucleoside TAS–106 Is Correlated with Expression of Uridine‐cytidine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Tas-106 in Inhibiting Ribosomal RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tas-106, a synthetic nucleoside analog of cytidine, has demonstrated significant potential as an anti-cancer agent through its potent inhibition of ribosomal RNA (rRNA) synthesis. This essential cellular process, responsible for the production of ribosomes, is a critical bottleneck for rapid cell growth and proliferation, making it an attractive target in oncology. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role in the disruption of rRNA synthesis. Detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows are presented to facilitate a deeper understanding and further investigation of this promising therapeutic agent.

Introduction

Ribosome biogenesis is a fundamental cellular process that is tightly regulated to control cell growth and proliferation. In eukaryotic cells, the synthesis of the major ribosomal RNA components (18S, 5.8S, and 28S rRNA) is carried out by RNA Polymerase I (Pol I) in the nucleolus. Due to the high demand for protein synthesis in rapidly dividing cancer cells, the machinery of ribosome biogenesis is often upregulated, making it a key vulnerability for therapeutic intervention.

This compound (3'-C-ethynylcytidine) is a novel pyrimidine nucleoside analog that has shown broad-spectrum antitumor activity in preclinical studies.[1][2] Its primary mechanism of action involves the inhibition of RNA synthesis, with a profound impact on the production of ribosomal RNA.[3] This guide will delve into the molecular details of how this compound exerts its inhibitory effects on rRNA synthesis, providing valuable information for researchers and clinicians working on the development of novel cancer therapies.

Mechanism of Action

The inhibitory effect of this compound on ribosomal RNA synthesis is a multi-step process that begins with its cellular uptake and metabolic activation, culminating in the competitive inhibition of RNA polymerase I.

Cellular Uptake and Metabolic Activation

As a nucleoside analog, this compound is transported into the cell via nucleoside transporters. Once inside the cell, it undergoes a series of phosphorylation events, catalyzed by cellular kinases, to be converted into its active triphosphate form, 3'-C-ethynylcytidine triphosphate (ECTP).[1][3] This metabolic activation is a prerequisite for its pharmacological activity.

Competitive Inhibition of RNA Polymerase I

The active metabolite, ECTP, functions as a competitive inhibitor of RNA Polymerase I. Structurally mimicking the natural substrate, cytidine triphosphate (CTP), ECTP binds to the active site of the polymerase. This competitive binding prevents the incorporation of CTP into the nascent pre-rRNA chain, thereby halting transcription elongation and leading to a global reduction in rRNA synthesis.[3]

A key quantitative measure of this inhibition is the inhibition constant (Ki). Preliminary experiments using isolated nuclei from FM3A mouse tumor cells have shown that ECTP competitively inhibits RNA polymerase with a Ki value of 21 nM . This is in contrast to the Km value of 8.0 µM for the natural substrate CTP, indicating a high affinity of ECTP for the enzyme.[3]

Quantitative Data on this compound Activity

The efficacy of this compound in inhibiting rRNA synthesis and cellular proliferation has been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Value | Cell Line/System | Reference |

| Ki for ECTP (RNA Polymerase) | 21 nM | Isolated nuclei from FM3A mouse tumor cells | [3] |

| Km for CTP (RNA Polymerase) | 8.0 µM | Isolated nuclei from FM3A mouse tumor cells | [3] |

Table 1: Kinetic Parameters of ECTP Inhibition

| Cell Line Type | Number of Cell Lines | IC50 Range (µM) |

| Various Human Cancers | Not Specified | 0.007 - 1.01 |

Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Signaling Pathways and Experimental Workflows